1-(4-chlorobenzyl)-N-cycloheptyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
This compound is a naphthyridine derivative. Naphthyridines are a class of compounds that contain a naphthyridine moiety, which is a polycyclic aromatic hydrocarbon made up of two benzene rings fused with a pyridine ring . The “1-(4-chlorobenzyl)-N-cycloheptyl-2-oxo” part suggests the presence of a chlorobenzyl group, a cycloheptyl group (a seven-membered cycloalkane), and a carbonyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthyridine ring system, along with the attached cycloheptyl and chlorobenzyl groups . Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The naphthyridine moiety could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carbonyl group could be involved in various reactions, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the types of intermolecular forces it can participate in .Safety and Hazards
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cycloheptyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-18-11-9-16(10-12-18)15-27-21-17(6-5-13-25-21)14-20(23(27)29)22(28)26-19-7-3-1-2-4-8-19/h5-6,9-14,19H,1-4,7-8,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYVIVFQHWBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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